1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one is a pyrazine derivative that has been the subject of scientific research due to its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one is not fully understood, but it is believed to inhibit certain enzymes and signaling pathways involved in cancer cell growth and inflammation. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Studies have shown that 1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models, it has been shown to improve cognitive function and reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one in lab experiments is its potential as a drug candidate for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug.
Future Directions
There are several future directions for research on 1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, research could focus on optimizing its pharmacokinetics and pharmacodynamics to improve its efficacy and safety as a drug.
Synthesis Methods
The synthesis of 1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one involves the reaction of 3-chloro-4-methoxyaniline with 4-fluorobenzylamine in the presence of a catalyst, followed by the reaction with 2-cyanopyrazine. The resulting product is then purified through column chromatography.
Scientific Research Applications
1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one has been studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-proliferative activity against cancer cells and anti-inflammatory effects in animal models. Additionally, it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)methylamino]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-25-16-7-6-14(10-15(16)19)23-9-8-21-17(18(23)24)22-11-12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRRTSKGHRCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.